ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, thiazine, and pyrimidine moieties, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole moiety, followed by the construction of the thiazine and pyrimidine rings. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: This compound shares a similar heterocyclic structure and exhibits comparable biological activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives also feature a pyrazole moiety and have been studied for their cytotoxic properties.
Uniqueness
Ethyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of pyrazole, thiazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N4O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H24N4O3S/c1-3-33-25(32)22-17(2)27-26-30(21(31)14-15-34-26)24(22)20-16-29(19-12-8-5-9-13-19)28-23(20)18-10-6-4-7-11-18/h4-13,16,24H,3,14-15H2,1-2H3 |
InChI Key |
CSZUOUDNUAHFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCS2)C |
Origin of Product |
United States |
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